Leukotriene E4 methyl ester
Overview
Description
Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4, a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid and eicosapentaenoic acid. This compound is formed by esterifying the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leukotriene E4 methyl ester can be synthesized through the esterification of leukotriene E4. The process involves the reaction of leukotriene E4 with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Leukotriene E4 methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Leukotriene E4 methyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene pathways.
Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: Research on this compound contributes to understanding inflammatory diseases such as asthma and allergic rhinitis.
Industry: It is used in the development of pharmaceuticals targeting leukotriene pathways.
Mechanism of Action
Leukotriene E4 methyl ester exerts its effects by interacting with leukotriene receptors, specifically the cysteinyl leukotriene receptors. These receptors are involved in the regulation of immune responses and inflammation. The compound promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Leukotriene C4 methyl ester
- Leukotriene D4 methyl ester
- Leukotriene F4 methyl ester
Uniqueness
Leukotriene E4 methyl ester is unique due to its specific structure and lipid solubility, which enhances its stability and bioavailability compared to other leukotrienes. This makes it particularly useful in research focused on lipid signaling and inflammatory pathways .
Properties
IUPAC Name |
2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJQRIEAIDXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694026 | |
Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89461-65-4 | |
Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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